

Preclinical Profile of BPR1R024 Mesylate in Colon Cancer: An In-Depth Technical Overview

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Compound of Interest

Compound Name: BPR1R024 mesylate

Cat. No.: B15142474

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Introduction

BPR1R024 mesylate is an orally active and selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), a critical mediator in the differentiation and survival of macrophages.[1][2][3] In the context of oncology, particularly colon cancer, the CSF1R pathway is implicated in the polarization of tumor-associated macrophages (TAMs) towards an immunosuppressive M2 phenotype, which fosters tumor growth and metastasis. **BPR1R024 mesylate** exerts its antitumor effects by modulating the tumor microenvironment, specifically by inhibiting the survival of protumor M2-like macrophages and promoting a shift towards an antitumor M1-like macrophage phenotype.[1][2] This technical guide provides a comprehensive summary of the preclinical data for **BPR1R024 mesylate** in colon cancer models, detailing its in vitro and in vivo activity, experimental protocols, and the underlying signaling pathways.

Quantitative Preclinical Data

The preclinical efficacy of BPR1R024 has been quantified through a series of in vitro and in vivo studies, demonstrating its potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity of BPR1R024

Target Kinase	IC50 Value
CSF1R	0.53 nM
AURA	>10 μ M
AURB	1.40 μ M

IC50 values represent the concentration of BPR1R024 required to inhibit 50% of the kinase activity.[3]

Table 2: In Vitro Cellular Activity of BPR1R024

Cell-Based Assay	Cell Lines	Effective Concentration Range
Suppression of CSF1R Signal	RAW264.7, THP-1	1-75 nM
Inhibition of CSF1/CSF1R-mediated TNF- α production	Not Specified	10 nM, 100 nM
Selective inhibition of M2-like macrophage survival	Not Specified	0-10 μ M

Table 3: In Vivo Antitumor Efficacy and Pharmacokinetics of BPR1R024 Mesylate

Parameter	Value
Efficacy	
Animal Model	MC38 murine colon tumor model
Dosing Regimen	100 mg/kg, oral, twice daily
Tumor Growth Inhibition (TGI)	59%
Pharmacokinetics	
Dose-Normalized AUC (IV)	3635 ng/mLh
Dose-Normalized AUC (PO)	362 ng/mLh
Oral Bioavailability (F)	35%

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the key experimental protocols used to evaluate **BPR1R024 mesylate**.

In Vitro Kinase and Cellular Assays

Kinase Inhibition Assay: The inhibitory activity of BPR1R024 against CSF1R, AURA, and AURB was determined using enzymatic assays. The concentration of the compound required to inhibit 50% of the kinase activity (IC₅₀) was calculated.

Cell Viability and Signal Suppression Assays:

- Cell Lines: RAW264.7 (murine macrophage-like) and THP-1 (human monocytic) cell lines were utilized to assess the cellular effects on CSF1R signaling.[\[4\]](#)
- Methodology: The suppression of the CSF1R signal was measured in a dose-dependent manner. Cell viability was quantified using the MTS method, where absorbance at 490 nm was measured to determine the percentage of viable cells compared to a DMSO-treated control.[\[1\]](#) The IC₅₀ values for cell viability were calculated using Prism software.[\[1\]](#)

Macrophage Polarization and Survival Assays:

- M2-like Macrophage Survival: The specific inhibitory effect of BPR1R024 on the survival of protumor M2-like macrophages was evaluated, with minimal impact on the growth of antitumor M1-like macrophages.[1][2]

In Vivo Murine Colon Tumor Model

Animal Model:

- Strain: Six-week-old male C57BL/6 mice were used for the study.[1]
- Tumor Induction: The MC38 murine colon adenocarcinoma cell line was used to establish tumors.[1][5] These cells were subcutaneously inoculated into the mice.[5] The MC38 model is noted for its high expression of CSF1 and a significant presence of TAMs.[1]

Treatment Regimen:

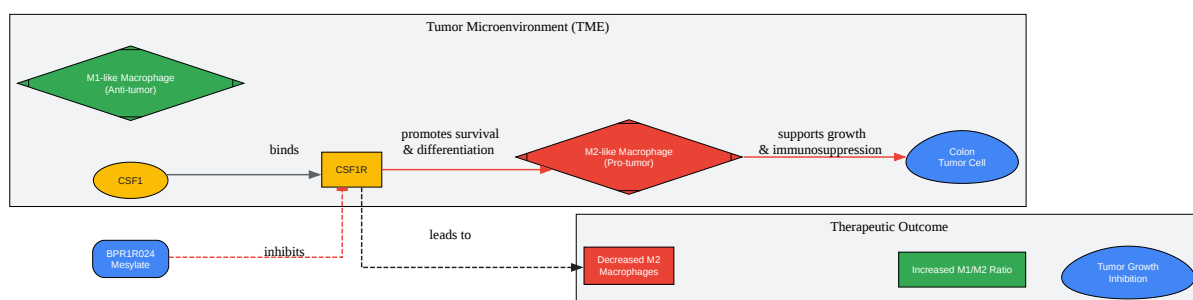
- Drug Formulation: **BPR1R024 mesylate** was administered orally.
- Dosage and Schedule: The treatment consisted of 100 mg/kg of **BPR1R024 mesylate** administered twice a day.[3] The schedule followed was five days of treatment followed by two days off (FOTO) for a duration of two weeks.[1]

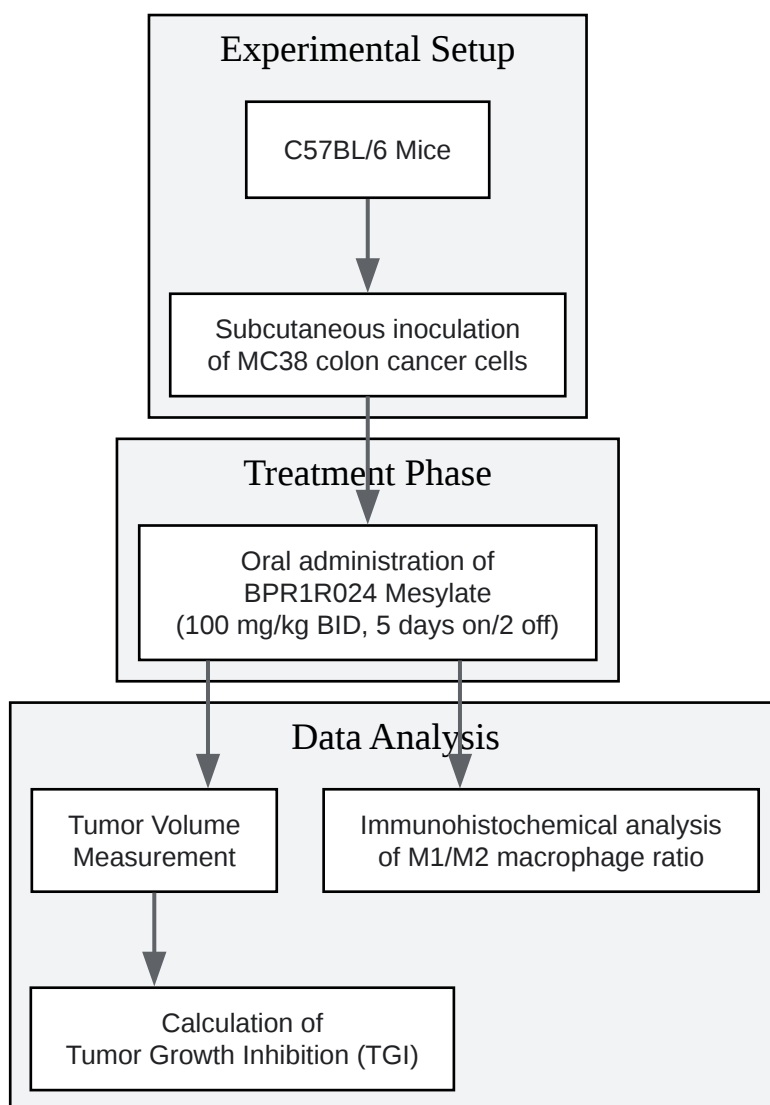
Efficacy and Pharmacodynamic Assessment:

- Tumor Growth: Tumor volume was monitored regularly to determine the extent of tumor growth inhibition.
- Immunohistochemistry: The tumor microenvironment was analyzed to assess the ratio of M1 to M2 macrophages, providing insight into the immunomodulatory effects of the compound.
[1]

Signaling Pathways and Experimental Workflow

The mechanism of action of BPR1R024 and the experimental design can be visualized through the following diagrams.





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